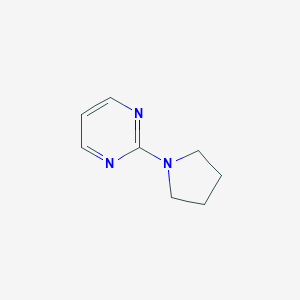

2-(Pyrrolidin-1-yl)pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines can be achieved through reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid. This method allows for the creation of a variety of 2-(pyrrolidin-1-yl)pyrimidine derivatives, showcasing the versatility of this compound in synthesis applications. The structures of the synthesized compounds are typically confirmed through IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).

Wissenschaftliche Forschungsanwendungen

1. Drug Discovery

- Application : The pyrrolidine ring, a component of 2-(Pyrrolidin-1-yl)pyrimidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Method : The design of new molecules often starts by studying the binding conformation of existing compounds. For example, a bicyclic sulfonamide showed excellent potency towards RORγt but had undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

- Results : The study of these compounds can lead to the development of new drugs with different biological profiles .

2. Anti-Inflammatory Activities

- Application : Pyrimidines, including 2-(Pyrrolidin-1-yl)pyrimidine, display a range of pharmacological effects including anti-inflammatory .

- Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Enzyme Inhibition

- Application : Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : These compounds have been described to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .

4. Antioxidative Properties

- Application : Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine have been described to have antioxidative properties .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The antioxidative properties of these compounds have been characterized .

5. Antibacterial Properties

- Application : Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine have been described to have antibacterial properties .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The antibacterial properties of these compounds have been characterized .

6. Cell Cycle Effects

- Application : Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine have been described to have effects on the cell cycle .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The effects of these compounds on the cell cycle have been characterized .

7. Antagonist of Vanilloid Receptor 1

- Application : Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The antagonistic properties of these compounds on the vanilloid receptor 1 have been characterized .

8. Modulators of Insulin-like Growth Factor 1 Receptor

- Application : Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine act as modulators of the insulin-like growth factor 1 receptor .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The modulatory effects of these compounds on the insulin-like growth factor 1 receptor have been characterized .

9. Inhibition of Various Enzymes

- Application : Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine are able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The inhibitory effects of these compounds on various enzymes have been characterized .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXCZMYBFGWKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)pyrimidine | |

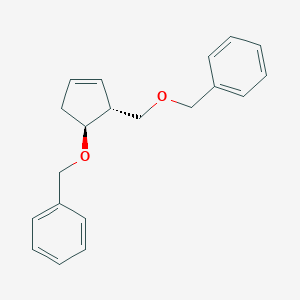

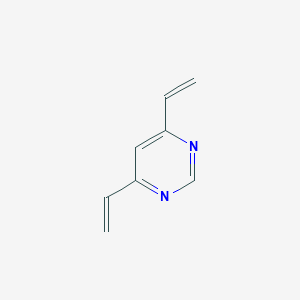

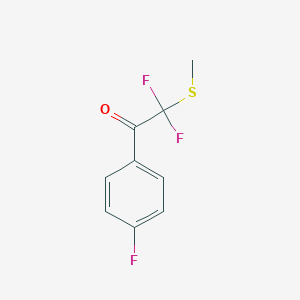

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)

![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)

![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)

![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)